N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfone group attached to a thian-4-yl ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide typically involves the reaction of a thian-4-yl derivative with a suitable amide precursor under controlled conditions. One common method involves the use of thian-4-yl sulfone and N-methylprop-2-enamide in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of higher oxidation state sulfone derivatives.
Reduction: Formation of thian-4-yl sulfide derivatives.
Substitution: Formation of substituted amides or sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound useful in medicinal chemistry for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
- (1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl fluoride
- 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
Uniqueness
N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the combination of a sulfone group with a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxothian-4-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-3-9(11)10(2)8-4-6-14(12,13)7-5-8/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSYRZNRUWCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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